ZLN005-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

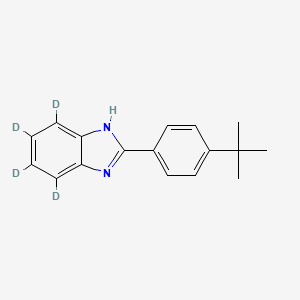

C17H18N2 |

|---|---|

Molekulargewicht |

254.36 g/mol |

IUPAC-Name |

2-(4-tert-butylphenyl)-4,5,6,7-tetradeuterio-1H-benzimidazole |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19)/i4D,5D,6D,7D |

InChI-Schlüssel |

LQUNNCQSFFKSSK-UGWFXTGHSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=CC=C(C=C3)C(C)(C)C)[2H])[2H] |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ZLN005 and the PGC-1α Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and cellular energy metabolism. Its activation holds significant therapeutic potential for metabolic diseases, including type 2 diabetes. ZLN005 is a novel small molecule that has been identified as a potent activator of PGC-1α expression. This technical guide provides an in-depth overview of the ZLN005-mediated PGC-1α activation pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascade.

The ZLN005 Signaling Pathway to PGC-1α Activation

ZLN005 primarily activates PGC-1α transcription through the AMP-activated protein kinase (AMPK) signaling pathway in skeletal muscle cells.[1] The mechanism is initiated by ZLN005's ability to increase the cellular ADP:ATP ratio, which is a key indicator of cellular energy status.[1] This elevated ratio leads to the phosphorylation and subsequent activation of AMPK.[1] Activated AMPK then promotes the expression of the PPARGC1A gene, which encodes for PGC-1α.[1] While other pathways, such as the p38 MAPK and CREB pathways, are known to regulate PGC-1α, studies have shown that ZLN005's effect is largely independent of these pathways.[1] The activation of PGC-1α by ZLN005 is dependent on the myocyte enhancer factor 2 (MEF2) binding site on the PGC-1α promoter.[2]

Downstream of PGC-1α activation, ZLN005 treatment leads to a cascade of beneficial metabolic effects. These include an increase in mitochondrial biogenesis, enhanced fatty acid oxidation, and improved glucose uptake in muscle cells.[1] This is achieved through the PGC-1α-mediated coactivation of various transcription factors, including nuclear respiratory factors (NRF-1 and NRF-2) and estrogen-related receptor alpha (ERRα), which in turn drive the expression of genes involved in mitochondrial function and energy metabolism.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of ZLN005 from various in vitro and in vivo studies.

Table 1: In Vitro Dose-Response of ZLN005 in L6 Myotubes

| Parameter | ZLN005 Concentration (µM) | Fold Change vs. Control | Reference |

| PGC-1α mRNA | 2.5 | ~1.5 | [1] |

| 5 | ~2.0 | [1] | |

| 10 | ~2.5 | [1] | |

| 20 | ~3.0 | [1] | |

| Glucose Uptake | 2.5 | ~1.2 | [1] |

| 5 | ~1.4 | [1] | |

| 10 | ~1.6 | [1] | |

| 20 | ~1.8 | [1] | |

| Palmitic Acid Oxidation | 2.5 | ~1.1 | [1] |

| 5 | ~1.15 | [1] | |

| 10 | ~1.2 | [1] | |

| 20 | ~1.28 | [1] |

Table 2: Effect of ZLN005 on Gene Expression in L6 Myotubes (10 µM, 24h)

| Gene | Fold Change vs. Control | Reference |

| PGC-1α | ~2.5 | [1] |

| GLUT4 | ~1.5 | [1] |

| Cytochrome c | ~1.4 | [1] |

| MCAD | ~1.6 | [1] |

| CPT1 | ~1.3 | [1] |

Table 3: In Vivo Effects of ZLN005 in db/db Mice (15 mg/kg/day, oral administration)

| Parameter | Duration | Observation | Reference |

| Random Blood Glucose | 4 weeks | Significant decrease | [5] |

| Fasting Blood Glucose | 4 weeks | Significant decrease | [5] |

| PGC-1α mRNA (Skeletal Muscle) | 6 weeks | Significant increase | [5] |

| GLUT4 mRNA (Skeletal Muscle) | 6 weeks | Significant increase | |

| Cytochrome c mRNA (Skeletal Muscle) | 6 weeks | Significant increase |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ZLN005.

Cell Culture and Differentiation of L6 Myotubes

-

Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation: To induce differentiation into myotubes, L6 myoblasts are grown to confluence. The growth medium is then replaced with DMEM containing 2% horse serum. The differentiation medium is changed every 48 hours for 4-6 days until multinucleated myotubes are formed.

Western Blot Analysis for PGC-1α and Phospho-AMPK

-

Sample Preparation: Differentiated L6 myotubes are treated with ZLN005 at desired concentrations for the specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PGC-1α (e.g., 1:1000 dilution) and phospho-AMPK (Thr172) (e.g., 1:1000 dilution). An antibody against total AMPK or a housekeeping protein like GAPDH or β-actin is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from ZLN005-treated L6 myotubes using a commercial RNA isolation kit. The quality and quantity of RNA are assessed using a spectrophotometer. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes (PPARGC1A, SLC2A4 (GLUT4), etc.), and a SYBR Green master mix.

-

Thermal Cycling and Data Analysis: The reaction is run on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min). The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene such as GAPDH or ACTB for normalization.

Luciferase Reporter Assay for PGC-1α Promoter Activity

-

Plasmid Transfection: L6 myoblasts are transiently co-transfected with a firefly luciferase reporter plasmid containing the human PGC-1α promoter and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Cell Treatment and Lysis: After transfection and differentiation into myotubes, the cells are treated with ZLN005. Following treatment, the cells are lysed using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially in a luminometer according to the manufacturer's protocol. The PGC-1α promoter activity is expressed as the ratio of firefly to Renilla luciferase activity.

Cellular Glucose Uptake Assay

-

Cell Preparation and Treatment: Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. The cells are then treated with ZLN005 for the desired time.

-

Glucose Uptake Measurement: Glucose uptake is initiated by adding a glucose analog, such as 2-deoxy-D-[3H]glucose, to the cells for a short period (e.g., 10 minutes).

-

Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity in the cell lysates is measured using a liquid scintillation counter. Non-specific uptake is determined in the presence of an excess of unlabeled 2-deoxyglucose.

Fatty Acid Oxidation Assay

-

Cell Preparation and Treatment: Differentiated L6 myotubes are treated with ZLN005 for 24 hours.

-

Fatty Acid Oxidation Measurement: The cells are then incubated with a medium containing [14C]palmitic acid complexed to BSA. The oxidation of palmitic acid is measured by quantifying the amount of 14CO2 produced or the amount of acid-soluble metabolites generated over a specific time period.

-

Quantification: The 14CO2 can be trapped and measured by scintillation counting. Alternatively, the medium can be acidified to separate the aqueous phase containing acid-soluble metabolites from the lipid phase, and the radioactivity in the aqueous phase is then quantified.

Conclusion

ZLN005 is a valuable research tool for investigating the role of PGC-1α in cellular metabolism. Its ability to activate PGC-1α through the AMPK pathway in skeletal muscle provides a specific mechanism for studying the downstream consequences of PGC-1α activation. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of ZLN005 and other PGC-1α activators in the context of metabolic diseases. The provided quantitative data serves as a benchmark for future studies in this promising area of drug development.

References

- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 4. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

ZLN005: A Deep Dive into its Cellular Function and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLN005 is a novel small-molecule transcriptional regulator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] This technical guide provides an in-depth analysis of the cellular function of ZLN005, its mechanism of action, and its effects on various cellular processes. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PGC-1α for metabolic diseases and other related disorders. This guide summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Upregulation of PGC-1α

ZLN005 functions as a potent activator of PGC-1α.[3] Its primary mechanism involves the selective upregulation of PGC-1α transcription, which in turn coactivates the expression of a suite of downstream genes integral to mitochondrial biogenesis, oxidative metabolism, and the handling of lipids.[4] This enhancement of cellular energy homeostasis positions ZLN005 as a promising candidate for the therapeutic intervention in metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease.[4] Furthermore, its potential extends to conditions requiring improved mitochondrial function, including age-related decline and muscle-wasting conditions.[4]

The AMPK-Dependent Signaling Pathway

The induction of PGC-1α expression by ZLN005 in skeletal muscle cells is dependent on the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][5] ZLN005 treatment leads to the phosphorylation and subsequent activation of AMPK.[2] This activation is not a result of direct binding to the AMPK enzyme complex but rather an indirect effect of ZLN005 on cellular energy status.[1] ZLN005 has been shown to mildly uncouple mitochondria, leading to an increase in the cellular ADP:ATP ratio.[1][6] This shift in the energy balance is detected by AMPK, triggering its activation.

Activated AMPK then influences the transcriptional machinery responsible for PGC-1α expression. The stimulatory effect of ZLN005 on PGC-1α expression is dependent on the myocyte enhancer factor 2 (MEF2) binding site within the PGC-1α promoter.[7] While AMPK can directly phosphorylate PGC-1α, its primary role in the context of ZLN005 appears to be the upstream regulation of its transcription.[1][6] The p38 MAPK and CREB signaling pathways, which are also known to regulate PGC-1α, do not appear to be the primary mediators of ZLN005's effects.[1]

References

- 1. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis [mdpi.com]

- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

- 6. mdpi.com [mdpi.com]

- 7. invivochem.net [invivochem.net]

ZLN005 and Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005 is a novel small molecule that has garnered significant attention for its ability to selectively activate the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis. This technical guide provides an in-depth overview of the core mechanisms of ZLN005, its impact on mitochondrial function, and its therapeutic potential in a range of preclinical disease models. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to ZLN005

ZLN005 is a benzodiazepine derivative identified through high-throughput screening for its capacity to upregulate the expression of PGC-1α.[1][2] PGC-1α is a crucial regulator of cellular energy metabolism, and its dysregulation has been implicated in various pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. By activating PGC-1α, ZLN005 initiates a cascade of events leading to increased mitochondrial biogenesis, enhanced fatty acid oxidation, and improved cellular resilience to oxidative stress.[3][4] The therapeutic potential of ZLN005 has been demonstrated in preclinical models of type 2 diabetes, ischemia-reperfusion injury, neurodegeneration, and renal fibrosis.[3][5][6][7]

Mechanism of Action: The PGC-1α Signaling Pathway

ZLN005 primarily exerts its effects by upregulating the transcription of the Ppargc1a gene, which encodes PGC-1α.[3] The induction of PGC-1α expression by ZLN005 has been shown to be dependent on the activation of AMP-activated protein kinase (AMPK) in skeletal muscle cells.[3][8] ZLN005 is thought to activate AMPK by increasing the cellular ADP:ATP ratio, which may result from a mild uncoupling of mitochondrial respiration.[8]

Once activated, PGC-1α co-activates a number of nuclear transcription factors, including Nuclear Respiratory Factor 1 (NRF-1) and Estrogen-Related Receptor α (ERRα).[9][10] This leads to the increased expression of genes involved in mitochondrial biogenesis and function. A key downstream target of NRF-1 is Mitochondrial Transcription Factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[9][11] The coordinated upregulation of these factors results in an increased number of mitochondria and an enhanced capacity for oxidative phosphorylation.

dot

Quantitative Effects of ZLN005 on Mitochondrial Biogenesis

The following tables summarize the quantitative data from various preclinical studies investigating the effects of ZLN005 on gene expression, protein levels, and mitochondrial function.

Table 1: Effects of ZLN005 on Gene Expression (mRNA levels)

| Gene | Cell Type/Tissue | Treatment Conditions | Fold Change vs. Control | Reference(s) |

| PGC-1α | L6 Myotubes | 10 µM ZLN005, 24h | ~2.5 | [10] |

| PGC-1α | hESC-CMs | 10 µM ZLN005, 48h | ~2.0 | [9] |

| PGC-1α | PC12 Cells | 2 µM ZLN005, 24h | ~2.2 | [12] |

| NRF-1 | hESC-CMs | 10 µM ZLN005, 48h | ~1.8 | [9] |

| TFAM | hESC-CMs | 10 µM ZLN005, 48h | ~1.7 | [9] |

| TFAM | Mouse Liver | ZLN005 pretreatment | Significantly Increased | [1] |

| Cytochrome c | L6 Myotubes | 10 µM ZLN005, 24h | ~1.5 | [10] |

| COX5b | L6 Myotubes | 10 µM ZLN005, 24h | ~1.6 | [10] |

| GLUT4 | L6 Myotubes | 10 µM ZLN005, 24h | ~1.7 | [10] |

Table 2: Effects of ZLN005 on Mitochondrial Function

| Parameter | Cell Type/Tissue | Treatment Conditions | % Change vs. Control | Reference(s) |

| Mitochondrial DNA Copy Number | L6 Myotubes | 20 µM ZLN005, 24h | + ~50% | [3] |

| Mitochondrial DNA Copy Number | hESC-CMs | 10 µM ZLN005, 48h | + 50% | [9] |

| Mitochondrial DNA Copy Number | Mouse Gastrocnemius | ZLN005 chronic admin. | + 31% | [3] |

| Glucose Uptake | L6 Myotubes | 20 µM ZLN005, 24h | + 80% | [3] |

| Palmitic Acid Oxidation | L6 Myotubes | 20 µM ZLN005, 24h | + 28% | [3] |

| ATP Production | hESC-CMs | 10 µM ZLN005, 48h | Increased | [9] |

| Basal Respiration (OCR) | hESC-CMs | 10 µM ZLN005, 48h | Increased | [9] |

| Maximal Respiration (OCR) | hESC-CMs | 10 µM ZLN005, 48h | Increased | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ZLN005 and mitochondrial biogenesis.

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of mRNA levels of genes involved in mitochondrial biogenesis.

-

RNA Extraction:

-

Harvest cells or tissues and immediately homogenize in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a silica-based column kit or phenol-chloroform extraction followed by isopropanol precipitation.

-

Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio of ~2.0).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

The reaction is typically carried out at 37°C for 60 minutes, followed by an inactivation step at 95°C for 5 minutes.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting

This protocol is for the detection and quantification of protein levels of PGC-1α, TFAM, and other mitochondrial proteins.

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PGC-1α, anti-TFAM) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Mitochondrial DNA (mtDNA) Copy Number Quantification

This protocol quantifies the relative amount of mtDNA to nuclear DNA (nDNA).

-

DNA Extraction:

-

Extract total DNA from cells or tissues using a commercial DNA extraction kit.

-

-

qPCR:

-

Perform qPCR as described in section 4.1, using primers specific for a mitochondrial gene (e.g., MT-CO1, ND1) and a single-copy nuclear gene (e.g., B2M, RPPH1).

-

-

Data Analysis:

-

Calculate the difference in Ct values between the mitochondrial and nuclear genes (ΔCt = CtmtDNA - CtnDNA).

-

The relative mtDNA copy number is calculated as 2 x 2-ΔCt.

-

Seahorse XF Analyzer for Mitochondrial Respiration

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at an optimal density.

-

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF analyzer with the provided calibrant overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Mito Stress Test:

-

Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Calibrate the Seahorse XF analyzer and run the Mito Stress Test protocol.

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

dot

Cellular ATP Level Measurement

This protocol uses a luciferase-based assay to quantify cellular ATP levels.

-

Cell Lysis:

-

Lyse cultured cells with a suitable buffer that inactivates ATPases.

-

-

Luciferase Reaction:

-

Add a luciferin-luciferase reagent to the cell lysate.

-

In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

-

Luminescence Measurement:

-

Measure the luminescence signal using a luminometer.

-

The light intensity is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.

-

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[4][13]

-

Cell Staining:

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[14][15][16]

-

Cell Staining:

-

Incubate live cells with 50-200 nM TMRE in culture medium for 20-30 minutes at 37°C.[16]

-

TMRE accumulates in active mitochondria with an intact membrane potential.

-

-

Fluorescence Imaging:

-

Wash the cells with pre-warmed medium or PBS.

-

Image the cells using a fluorescence microscope with a TRITC filter set.

-

A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

-

Therapeutic Potential of ZLN005

The ability of ZLN005 to enhance mitochondrial biogenesis and function has positioned it as a promising therapeutic candidate for a variety of diseases characterized by mitochondrial dysfunction.

-

Metabolic Diseases: In diabetic db/db mice, ZLN005 improved glucose tolerance and insulin sensitivity, suggesting its potential for the treatment of type 2 diabetes.[3]

-

Ischemia-Reperfusion Injury: ZLN005 has been shown to protect against ischemia-reperfusion injury in the brain, heart, and kidneys by reducing oxidative stress and apoptosis.[6][17][18]

-

Neurodegenerative Diseases: By promoting mitochondrial health and upregulating antioxidant enzymes, ZLN005 exhibits neuroprotective effects in models of ischemic stroke.[1][6]

-

Renal Fibrosis: ZLN005 has been demonstrated to alleviate renal fibrosis in a mouse model of unilateral ureteral obstruction by improving mitochondrial homeostasis.[5][7]

-

Cardiomyocyte Maturation: ZLN005 promotes the maturation of human embryonic stem cell-derived cardiomyocytes, which has implications for cardiac regenerative medicine and disease modeling.[2][9][19]

Conclusion

ZLN005 is a potent and selective activator of the PGC-1α signaling pathway, leading to enhanced mitochondrial biogenesis and function. The extensive preclinical data highlight its therapeutic potential across a spectrum of diseases associated with mitochondrial dysfunction. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and applications of ZLN005 and other modulators of mitochondrial biogenesis. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. PGC-1α Activator ZLN005 Promotes Maturation of Cardiomyocytes Derived from Human Embryonic Stem Cells----Shanghai Institute of Nutrition and Heatth,Chinese Academy of Sciences [english.sinh.cas.cn]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. jove.com [jove.com]

- 5. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZLN005 Alleviates In Vivo and In Vitro Renal Fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 14. TMRE (mitochondrial membrane potential) staining and microscopy [bio-protocol.org]

- 15. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia-Reperfusion Injury and the Progression of Hepatic Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

ZLN005: A Novel Transcriptional Regulator of PGC-1α for the Treatment of Metabolic Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis. A key pathological feature of these conditions is the dysregulation of energy metabolism. Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a master regulator of mitochondrial biogenesis and energy homeostasis, making it an attractive therapeutic target. ZLN005, a novel small-molecule, has emerged as a potent and selective transcriptional activator of PGC-1α. This technical guide provides an in-depth overview of the mechanism of action of ZLN005, its preclinical efficacy in cellular and animal models of metabolic disease, and detailed experimental protocols for its investigation.

Introduction

The prevalence of metabolic disorders is increasing at an alarming rate, necessitating the development of novel therapeutic strategies. Mitochondrial dysfunction is a cornerstone of the pathophysiology of these diseases, characterized by impaired glucose and fatty acid metabolism. PGC-1α, highly expressed in tissues with high energy demand such as skeletal muscle, heart, and brown adipose tissue, co-activates nuclear receptors and transcription factors to orchestrate a complex program of mitochondrial biogenesis, fatty acid oxidation, and glucose utilization.[1][2] Its dysregulation is strongly correlated with insulin resistance and type 2 diabetes.[1]

ZLN005 was identified through a high-throughput screening assay utilizing the human PGC-1α promoter driving luciferase expression.[1] It has been demonstrated to selectively upregulate PGC-1α expression in skeletal muscle, leading to profound beneficial effects on metabolic parameters in preclinical models.[1][3] This guide synthesizes the current knowledge on ZLN005, offering a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action

ZLN005 exerts its effects on PGC-1α expression primarily through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1] The activation of AMPK by ZLN005 appears to be indirect, resulting from a mild and beneficial uncoupling of mitochondrial respiration, which increases the cellular ADP:ATP ratio.[1] Activated AMPK then promotes the transcription of the PGC-1α gene.[1]

Signaling Pathway

The signaling cascade initiated by ZLN005 leading to the upregulation of PGC-1α and subsequent metabolic benefits is depicted below.

Preclinical Data

The therapeutic potential of ZLN005 has been evaluated in both in vitro and in vivo models of metabolic disease.

In Vitro Studies in L6 Myotubes

L6 myotubes, a rat skeletal muscle cell line, have been instrumental in elucidating the cellular effects of ZLN005.

Table 1: Effects of ZLN005 on Gene Expression and Metabolism in L6 Myotubes

| Parameter | Treatment | Fold Change vs. Control | Reference |

| PGC-1α mRNA | 20 µmol/L ZLN005 (24h) | ~3.0 | [1] |

| Glucose Uptake | 20 µmol/L ZLN005 (24h) | 1.8 | [1] |

| Palmitic Acid Oxidation | 20 µmol/L ZLN005 (24h) | 1.28 | [1] |

| PGC-1α mRNA | 10 µmol/L ZLN005 (16-48h) | Sustained increase | [1] |

| Downstream Gene mRNA (10 µmol/L ZLN005) | ERRα | Increased | [4] |

| NRF1 | Increased | [4] | |

| GLUT4 | Increased | [4] | |

| Cytochrome c oxidase 5b (cox5b) | Increased | [4] | |

| Acyl-CoA oxidase | Increased | [4] |

Notably, ZLN005 did not increase PGC-1α mRNA levels in rat primary hepatocytes, indicating a muscle-specific effect.[1]

In Vivo Studies in Diabetic db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes. Chronic oral administration of ZLN005 demonstrated significant improvements in the metabolic phenotype of these animals.

Table 2: Effects of Chronic ZLN005 Administration in db/db Mice

| Parameter | Treatment | Outcome | Reference |

| Animal Model | db/db mice | - | [1] |

| ZLN005 Dose | 15 mg/kg/day (oral gavage) | - | [1] |

| Treatment Duration | 6 weeks | - | [1] |

| Fasting Blood Glucose | ZLN005 | Significantly decreased | [1] |

| Random Blood Glucose | ZLN005 | Significantly decreased | [1] |

| Glucose Tolerance Test (AUC) | ZLN005 | ~14% decrease | [1] |

| Insulin Tolerance Test (AUC) | ZLN005 | ~18% decrease | [1] |

| Pyruvate Tolerance Test (AUC) | ZLN005 | ~16% decrease | [1] |

| Respiratory Exchange Ratio (RER) | ZLN005 (2 weeks) | Decreased (shift to fatty acid use) | [1] |

Table 3: Tissue-Specific Effects of ZLN005 on Gene Expression in db/db Mice

| Tissue | Gene | Change with ZLN005 | Reference |

| Skeletal Muscle (Gastrocnemius) | PGC-1α mRNA | Increased | [1] |

| GLUT4 mRNA | Increased | [1] | |

| Mitochondrial OXPHOS genes | Upregulated | [1] | |

| Mitochondrial DNA | Increased by 31% | [1] | |

| AMPK and ACC phosphorylation | Increased | [1] | |

| Liver | PGC-1α mRNA | Down-regulated by 34% | [1] |

| PEPCK mRNA | Reduced by 27% | [1] | |

| G6Pase mRNA | Reduced by 31% | [1] | |

| Mitochondrial DNA | No change | [1] | |

| AMPK and ACC phosphorylation | No change | [1] |

These findings highlight the selective action of ZLN005 on skeletal muscle in vivo, leading to improved glucose homeostasis and lipid metabolism without adversely affecting the liver's gluconeogenic program.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Assays

References

- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells | Aging [aging-us.com]

- 3. mdpi.com [mdpi.com]

- 4. apexbt.com [apexbt.com]

ZLN005: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ZLN005 is a novel small molecule that has garnered significant attention in the scientific community for its role as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, making it a compelling therapeutic target for a range of metabolic and age-related diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of ZLN005, intended for researchers, scientists, and drug development professionals. We will explore its mechanism of action, detail experimental protocols for its synthesis and evaluation, and present key quantitative data in a clear, comparative format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of ZLN005's scientific landscape.

Discovery and Rationale

ZLN005 was identified through a high-throughput screening assay designed to discover small molecules that could upregulate the transcription of the PGC-1α gene. The rationale behind this endeavor stems from the well-established role of PGC-1α in maintaining cellular energy homeostasis. Dysregulation of PGC-1α has been implicated in the pathophysiology of numerous diseases, including type 2 diabetes, obesity, neurodegenerative disorders, and cardiovascular disease. By activating PGC-1α, ZLN005 offers a promising therapeutic strategy to enhance mitochondrial function, improve glucose and lipid metabolism, and protect against cellular stress. Initial studies demonstrated that ZLN005 selectively elevates the expression of PGC-1α in muscle cells and skeletal muscle tissue, leading to beneficial effects on glucose utilization and fatty acid oxidation.[1][2]

Chemical Properties and Synthesis

ZLN005, with the IUPAC name 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole, is a benzimidazole derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole |

| Synonyms | TQS-168, ZLN-005 |

| CAS Number | 49671-76-3 |

| Molecular Formula | C₁₇H₁₈N₂ |

| Molecular Weight | 250.34 g/mol |

| Appearance | White to off-white solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO and ethanol |

Synthesis Protocol

The synthesis of ZLN005 is based on the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. While a specific, detailed protocol for the industrial synthesis of ZLN005 is not publicly available, a general laboratory-scale synthesis can be extrapolated from standard methods for benzimidazole synthesis.

Materials:

-

o-phenylenediamine

-

4-(tert-butyl)benzaldehyde

-

Ethanol (or other suitable solvent like methanol)

-

Catalyst (e.g., p-toluenesulfonic acid, though some syntheses proceed without a catalyst)

-

Sodium bicarbonate (for neutralization)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine and 4-(tert-butyl)benzaldehyde in ethanol.

-

Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolation: If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ZLN005.

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Mechanism of Action: The PGC-1α Signaling Pathway

ZLN005 exerts its biological effects primarily through the activation of the PGC-1α signaling pathway. This pathway is a central regulator of cellular energy metabolism.

Signaling Pathway Diagram

Caption: ZLN005 activates AMPK, leading to increased transcription of PGC-1α.

ZLN005 has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][3][4] Activated AMPK then promotes the transcription of the PGC-1α gene, likely through the myocyte enhancer factor 2 (MEF2) binding site in the PGC-1α promoter.[3] The resulting increase in PGC-1α protein levels leads to the co-activation of nuclear respiratory factor 1 (NRF-1).[5] NRF-1, in turn, activates mitochondrial transcription factor A (TFAM), a key regulator of mitochondrial DNA replication and transcription.[6][7] This cascade of events culminates in increased mitochondrial biogenesis. Furthermore, PGC-1α directly upregulates the expression of genes involved in fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS), thereby enhancing the cell's capacity for energy production.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of ZLN005.

In Vitro Cell Culture and Treatment

Cell Lines:

-

L6 Myotubes: Rat skeletal muscle cell line, a common model for studying glucose metabolism.

-

hESC-CMs (Human Embryonic Stem Cell-derived Cardiomyocytes): Used to study cardiac maturation and function.[3]

-

HK-2 Cells: Human kidney proximal tubular cell line, used in studies of renal fibrosis.[6]

General Protocol:

-

Cell Culture: Culture cells in their respective recommended media and conditions until they reach the desired confluence or differentiation state.

-

ZLN005 Preparation: Prepare a stock solution of ZLN005 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (typically in the range of 2.5 to 20 µM).[4][8]

-

Treatment: Replace the existing cell culture medium with the medium containing ZLN005 or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the specified duration (e.g., 24-48 hours), depending on the experiment.[3]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

In Vivo Animal Studies

Animal Models:

-

db/db Mice: A genetic model of type 2 diabetes and obesity.[1]

-

C57BL/6 Mice: Wild-type mice used for various models of disease, including perioperative neurocognitive disorders and ischemia-reperfusion injury.[5][7]

Administration Protocols:

-

Oral Gavage:

-

Intraperitoneal (IP) Injection:

-

Formulation: Dissolve ZLN005 in a suitable vehicle.

-

Dosage: Dosages can range from 5 mg/kg to 7.5 mg/kg per day.[5]

-

Key Biological Assays

Experimental Workflow for In Vitro Assays

Caption: General workflow for in vitro evaluation of ZLN005.

4.3.1. Glucose Uptake Assay

-

Cell Preparation: Seed L6 myoblasts in 24-well plates and differentiate them into myotubes.

-

Treatment: Treat the myotubes with varying concentrations of ZLN005 for 24 hours.

-

Glucose Starvation: Wash the cells with serum-free medium and incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the KRH buffer and incubate for a short period (e.g., 30 minutes). Insulin can be added as a positive control.[1]

-

Lysis and Scintillation Counting: Wash the cells to remove excess radiolabeled glucose, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

4.3.2. Fatty Acid Oxidation Assay

-

Cell Preparation: Differentiate L6 myoblasts into myotubes in 24-well plates.

-

Treatment: Treat the myotubes with ZLN005 for 24 hours.

-

Fatty Acid Incubation: Incubate the cells with a medium containing [¹⁴C]palmitic acid complexed to bovine serum albumin (BSA).

-

CO₂ Trapping: Trap the ¹⁴CO₂ produced from the oxidation of palmitic acid using a filter paper soaked in a trapping agent (e.g., sodium hydroxide).

-

Measurement: Measure the radioactivity on the filter paper using a scintillation counter to quantify the rate of fatty acid oxidation.

4.3.3. Quantitative PCR (qPCR)

-

RNA Extraction: Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., PGC-1α, NRF-1, TFAM, and housekeeping genes for normalization).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

4.3.4. Western Blotting

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against the target proteins (e.g., PGC-1α, phospho-AMPK, total AMPK).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on ZLN005.

Table 1: In Vitro Efficacy of ZLN005 in L6 Myotubes

| Parameter | ZLN005 Concentration | Fold Change vs. Control | Reference |

| PGC-1α mRNA Expression | 20 µM | ~3.0 | [1] |

| Glucose Uptake | 20 µM | ~1.8 | [1] |

| Palmitic Acid Oxidation | 20 µM | ~1.28 | [1] |

Table 2: In Vivo Effects of ZLN005 in db/db Mice

| Parameter | Treatment | Outcome | Reference |

| Blood Glucose | 15 mg/kg/day (oral) for 4 weeks | Significant decrease | [1] |

| Glucose Tolerance | 15 mg/kg/day (oral) for 6 weeks | Improved | [1] |

| Insulin Sensitivity | 15 mg/kg/day (oral) for 6 weeks | Improved | [1] |

Table 3: Effects of ZLN005 on Gene Expression in hESC-CMs

| Gene | Treatment | Fold Change vs. Control | Reference |

| PGC-1α mRNA | 10 µM for 48h | ~1.7 | [3] |

| ERRγ mRNA | 10 µM for 48h | Significantly upregulated | [3] |

| Mitochondrial Biogenesis Genes (GABPA, TFAM) | 10 µM for 48h | Significantly upregulated | [3] |

| Fatty Acid β-oxidation Genes (CPT1b, ACADM) | 10 µM for 48h | Significantly upregulated | [3] |

Therapeutic Potential and Future Directions

The discovery and characterization of ZLN005 have opened up new avenues for the therapeutic targeting of PGC-1α. Its ability to enhance mitochondrial function and improve metabolic parameters in preclinical models suggests its potential for treating a variety of conditions:

-

Type 2 Diabetes and Metabolic Syndrome: By improving glucose uptake, fatty acid oxidation, and insulin sensitivity, ZLN005 could be a valuable therapeutic agent for managing these prevalent metabolic disorders.[1][2]

-

Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. ZLN005's ability to promote mitochondrial biogenesis and protect against oxidative stress could be neuroprotective.[5]

-

Cardiovascular Diseases: ZLN005 has been shown to promote the maturation of cardiomyocytes, suggesting its potential in cardiac regeneration and treatment of heart failure.[3]

-

Kidney Disease: Studies have indicated that ZLN005 can alleviate renal fibrosis by improving mitochondrial homeostasis.[6]

-

Aging: As mitochondrial function declines with age, ZLN005 could potentially mitigate some aspects of the aging process by rejuvenating mitochondrial populations.[9]

Future research should focus on further elucidating the detailed molecular mechanisms of ZLN005, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting rigorous preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The development of ZLN005 and similar PGC-1α activators represents a promising frontier in the quest for novel therapies for a wide range of debilitating diseases.

References

- 1. ijariie.com [ijariie.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]

ZLN005 and its Modulation of AMPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLN005 is a small molecule compound identified as a potent transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] Emerging research has highlighted its significant effects on cellular energy metabolism, primarily through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of ZLN005, its downstream effects on mitochondrial biogenesis and function, and its therapeutic potential in various disease models. The information is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Core Mechanism of Action: ZLN005 and AMPK Activation

ZLN005 exerts its biological effects by upregulating the expression of PGC-1α, a master regulator of mitochondrial biogenesis and energy metabolism.[1][2] In specific cell types, such as L6 myotubes, this induction of PGC-1α is dependent on the activation of AMPK.[1][2] The activation of AMPK by ZLN005 is thought to be an indirect mechanism, potentially through an increase in the cellular ADP:ATP ratio caused by mild mitochondrial uncoupling.[2] Activated AMPK then promotes the transcription of the PGC-1α gene.[1][2]

It is important to note the tissue-specific effects of ZLN005. While it robustly activates the AMPK-PGC-1α axis in skeletal muscle, it does not appear to have the same effect in primary hepatocytes.[1][2] In vivo studies using diabetic db/db mice have shown that chronic administration of ZLN005 increases PGC-1α and its downstream targets in skeletal muscle, while surprisingly reducing hepatic PGC-1α and gluconeogenic gene expression.[1][2]

Figure 1: Proposed signaling pathway of ZLN005's effect on AMPK and PGC-1α.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of ZLN005.

Table 1: In Vitro Effects of ZLN005 on Gene Expression and Cellular Processes

| Cell Line | Treatment | Target | Fold Change (vs. Control) | Reference |

| L6 Myotubes | 20 µM ZLN005 (24h) | PGC-1α mRNA | ~3-fold increase | [4] |

| L6 Myotubes | 10 µM ZLN005 | PGC-1α mRNA | Significant increase | [1][2] |

| L6 Myotubes | 10 µM ZLN005 | GLUT4 mRNA | Increased | [4] |

| L6 Myotubes | 10 µM ZLN005 | NRF1 mRNA | Increased | [4] |

| L6 Myotubes | 10 µM ZLN005 | ERRα mRNA | Increased | [4] |

| L6 Myotubes | 10 µM ZLN005 | cox5b mRNA | Increased | [4] |

| L6 Myotubes | 20 µM ZLN005 (24h) | Glucose Uptake | 1.8-fold increase | [1][2] |

| L6 Myotubes | 20 µM ZLN005 (24h) | Palmitic Acid Oxidation | 1.28-fold increase | [1][2] |

| hESC-CMs | 10 µM ZLN005 (48h) | PGC-1α mRNA | 1.7-fold increase | [5] |

| Rat Primary Hepatocytes | ZLN005 (up to 20 µM, 24h) | PGC-1α mRNA | No effect | [1] |

| Rat Primary Hepatocytes | ZLN005 (up to 20 µM, 24h) | PEPCK mRNA | No effect | [1] |

| Rat Primary Hepatocytes | ZLN005 (up to 20 µM, 20h) | Glucose Production | No effect | [1] |

Table 2: In Vivo Effects of ZLN005 in db/db Mice

| Parameter | Treatment | Outcome | Reference |

| Respiratory Exchange Ratio (RER) | ZLN005 | Decreased (shift to fatty acid use) | [3] |

| Fasting Blood Glucose | 15 mg/kg/day ZLN005 (4 weeks) | Significantly reduced | [3][6] |

| Random Blood Glucose | 15 mg/kg/day ZLN005 (4 weeks) | Significantly reduced | [3][6] |

| Glucose Tolerance | 15 mg/kg/day ZLN005 (4 weeks) | Improved | [1][2] |

| Pyruvate Tolerance | 15 mg/kg/day ZLN005 (5 weeks) | Improved | [1][2] |

| Insulin Sensitivity | 15 mg/kg/day ZLN005 (5 weeks) | Improved | [1][2] |

| Mitochondrial DNA (Gastrocnemius) | ZLN005 | Increased by 31% | [2] |

| AMPK and ACC phosphorylation (Abdominal Muscle) | ZLN005 | Increased | [2] |

| AMPK and ACC phosphorylation (Liver) | ZLN005 | No change | [2] |

Downstream Effects on Mitochondrial Biogenesis and Function

The primary consequence of ZLN005-mediated PGC-1α activation is the enhancement of mitochondrial biogenesis. PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM).[7][8] TFAM is crucial for the replication and transcription of mitochondrial DNA (mtDNA).[5] This coordinated series of events leads to an increase in mitochondrial mass and an upregulation of genes involved in oxidative phosphorylation (OXPHOS).[7][8]

Studies have demonstrated that ZLN005 treatment leads to:

-

Increased Mitochondrial DNA Content: An increase in mtDNA has been observed in the gastrocnemius muscle of ZLN005-treated db/db mice.[2]

-

Upregulation of Mitochondrial Genes: ZLN005 increases the expression of PGC-1α, NRF-1, and TFAM, as well as genes encoding for OXPHOS subunits like COX5b.[4][7][8][9][10]

-

Improved Mitochondrial Function: This is evidenced by increased fatty acid oxidation, enhanced glucose uptake, and protection against oxidative stress-induced cellular damage.[1][2][11]

Figure 2: Downstream effects of ZLN005 on mitochondrial biogenesis.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on ZLN005. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: L6 myoblasts, primary rat hepatocytes, human embryonic stem cell-derived cardiomyocytes (hESC-CMs).

-

Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2). For L6 myoblasts, differentiation into myotubes is typically induced by switching to a low-serum medium.

-

ZLN005 Preparation: ZLN005 is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the final working concentration. A vehicle control (DMSO) should always be included in experiments.

-

Treatment Duration: Treatment times can range from a few hours to several days, depending on the specific endpoint being measured.

Western Blotting

A standard Western blot protocol is used to assess the protein levels of p-AMPK, p-ACC, PGC-1α, and other proteins of interest.

Figure 3: General workflow for Western blotting.

-

Lysis: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the BCA assay to ensure equal loading.[12]

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of PGC-1α and its downstream target genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the genes of interest.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

Glucose Uptake Assay

-

Procedure: Cells are typically serum-starved and then incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) in the presence or absence of ZLN005.

-

Measurement: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured using a fluorescence microplate reader or flow cytometer.

Fatty Acid Oxidation Assay

-

Procedure: Cells are incubated with a radiolabeled fatty acid substrate (e.g., [³H]palmitic acid) in the presence or absence of ZLN005.

-

Measurement: The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled H₂O produced.

Therapeutic Implications

The ability of ZLN005 to enhance mitochondrial function and improve metabolic parameters has positioned it as a promising therapeutic agent for a range of conditions.

-

Type 2 Diabetes: By increasing glucose uptake and fatty acid oxidation in skeletal muscle, ZLN005 has demonstrated anti-diabetic effects in preclinical models.[1][2]

-

Ischemia-Reperfusion Injury: ZLN005 has shown protective effects in models of ischemia-reperfusion injury in the liver, kidney, and brain, likely by mitigating oxidative stress and preserving mitochondrial integrity.[7][11]

-

Neurodegenerative Diseases: The role of mitochondrial dysfunction in neurodegenerative diseases suggests that ZLN005 could be beneficial. It has been shown to be neuroprotective in a model of cerebral ischemia.[11]

-

Renal Fibrosis: ZLN005 has been shown to ameliorate renal fibrosis in a unilateral ureteral obstruction (UUO) model by improving mitochondrial homeostasis.[13]

Conclusion

ZLN005 is a valuable research tool for investigating the role of the AMPK-PGC-1α signaling axis in cellular metabolism and disease. Its tissue-specific effects and potent activation of mitochondrial biogenesis make it a compound of significant interest for the development of novel therapeutics for metabolic and mitochondrial-related disorders. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease contexts.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ZLN005, a PGC-1α agonist, delays photoreceptor degeneration by enhancing mitochondrial biogenesis in a murine model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The PGC-1α Activator ZLN005 Ameliorates Ischemia-Induced Neuronal Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

The Pharmacological Profile of ZLN005: A Transcriptional Regulator of PGC-1α

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ZLN005 is a novel small-molecule compound identified as a potent and selective transcriptional activator of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2][3] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism, playing a critical role in glucose and fatty acid metabolism.[1][4][5] Its dysregulation has been implicated in metabolic disorders such as type 2 diabetes.[1] ZLN005 has demonstrated significant therapeutic potential in preclinical models by modulating PGC-1α expression, primarily in skeletal muscle.[1][5] This technical guide provides an in-depth overview of the pharmacological properties of ZLN005, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action

ZLN005 exerts its primary effect by upregulating the transcription of the PPARGC1A gene, which encodes PGC-1α.[1][6] This activity has been shown to be tissue-specific, with a pronounced effect in skeletal muscle cells (myotubes) and skeletal muscle tissue, while having minimal to no direct effect on PGC-1α expression in hepatocytes.[1][3] The induction of PGC-1α by ZLN005 is mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][4] ZLN005 is proposed to activate AMPK by increasing the cellular ADP/ATP ratio.[7] The stimulation of PGC-1α expression by ZLN005 in L6 myotubes is dependent on the myocyte enhancer factor 2 (MEF2) binding site in the PGC-1α promoter.[8]

The downstream effects of ZLN005-induced PGC-1α activation include the enhanced expression of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation.[6][8] This leads to improved mitochondrial function, increased glucose uptake, and enhanced fatty acid utilization in skeletal muscle.[1][4]

Signaling Pathways and Experimental Workflows

The signaling cascade initiated by ZLN005 and the general workflow for its characterization are depicted below.

Quantitative Data

The following tables summarize the quantitative effects of ZLN005 observed in key in vitro and in vivo experiments.

Table 1: In Vitro Effects of ZLN005 on L6 Myotubes

| Parameter | Concentration | Treatment Duration | Result | Reference |

| PGC-1α mRNA Expression | 10 µM | 16-48 h | ~3-fold increase | [1] |

| PGC-1α mRNA Expression | 20 µM | 24 h | ~3-fold increase | [1] |

| Glucose Uptake | 20 µM | 24 h | 1.8-fold improvement | [1] |

| Palmitic Acid Oxidation | 20 µM | 24 h | 1.28-fold increase | [1] |

| AMPK Activation | 2.5-20 µM | 24 h | Dose-dependent increase | [2] |

Table 2: In Vivo Effects of ZLN005 in db/db Mice

| Parameter | Dosage | Treatment Duration | Result | Reference |

| Random Blood Glucose | 15 mg/kg/day (p.o.) | 4 weeks | Significant decrease | [2] |

| Fasting Blood Glucose | 15 mg/kg/day (p.o.) | 4 weeks | Significant decrease | [2] |

| PGC-1α mRNA (Skeletal Muscle) | 15 mg/kg/day (p.o.) | 6 weeks | Significant induction | [1] |

| PGC-1α mRNA (Liver) | 15 mg/kg/day (p.o.) | 6 weeks | Reduced | [1] |

| GLUT4 mRNA (Skeletal Muscle) | 15 mg/kg/day (p.o.) | 6 weeks | Significant induction | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of ZLN005 are provided below.

High-Throughput Screening (HTS) for PGC-1α Activators

-

Cell Line: A stable HEK293 cell line was generated containing a luciferase reporter gene driven by the human PGC-1α promoter (PGC-1α-luc).

-

Screening: A library of synthetic compounds was screened for their ability to increase luciferase activity.

-

Assay Principle: Compounds that activate the PGC-1α promoter increase the expression of luciferase, leading to a measurable luminescent signal.

-

Confirmation: Hits from the primary screen were validated in secondary assays to confirm their effect on endogenous PGC-1α expression in relevant cell types (e.g., L6 myotubes). It was noted that ZLN005 itself could inhibit luciferase activity, necessitating confirmation of its transcriptional modulatory effects through direct measurement of mRNA and protein levels.[1]

In Vitro Cell Culture and Treatment

-

Cell Line: L6 rat skeletal muscle myoblasts were used.

-

Differentiation: Myoblasts were differentiated into myotubes for 4-6 days in an appropriate differentiation medium.[1]

-

Treatment: Differentiated L6 myotubes were treated with ZLN005 at various concentrations (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for specified durations (e.g., 24 hours).[1][2] For some experiments, a positive control such as AICAR (1 mmol/L) was used.[1]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA was isolated from treated L6 myotubes or mouse tissues using standard methods (e.g., TRIzol reagent).

-

Reverse Transcription: cDNA was synthesized from the extracted RNA.

-

qPCR: Real-time PCR was performed using gene-specific primers for Ppargc1a and other target genes, with a housekeeping gene (e.g., Actb) used for normalization. The relative gene expression was calculated using the ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates were prepared from treated L6 myotubes or tissues using RIPA buffer.

-

SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against PGC-1α, phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., α-tubulin).

-

Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

-

Cell Preparation: Differentiated L6 myotubes were treated with ZLN005 for 24 hours.

-

Insulin Stimulation: In the final 30 minutes of treatment, insulin (100 nmol/L) was added to stimulate glucose uptake.[1]

-

Glucose Uptake Measurement: The uptake of a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) was measured by scintillation counting.

Fatty Acid Oxidation (FAO) Assay

-

Cell Preparation: Differentiated L6 myotubes were treated with ZLN005 for 24 hours.[1]

-

Assay: The rate of fatty acid oxidation was determined by measuring the amount of ¹⁴CO₂ released from the metabolism of [¹⁴C]-labeled palmitic acid.[1]

In Vivo Animal Studies

-

Animal Model: Eight-week-old male diabetic db/db mice were used.[1]

-

Treatment: ZLN005 was administered orally (gavage) at a dose of 15 mg/kg/day for 4-6 weeks. A vehicle control (0.5% methylcellulose) and a positive control (metformin, 250 mg/kg/day) were included.[1]

-

Metabolic Assessments:

-

Glucose and Insulin Tolerance Tests: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) were performed after 4 and 5 weeks of treatment, respectively, following a period of fasting.[1]

-

Blood Glucose Monitoring: Random and fasting blood glucose levels were monitored throughout the study.

-

-

Tissue Analysis: At the end of the study, skeletal muscle (gastrocnemius) and liver tissues were collected for gene expression analysis by qPCR and protein analysis by Western blot.[1]

Conclusion

ZLN005 is a promising pharmacological agent that selectively activates PGC-1α transcription in skeletal muscle through an AMPK-dependent mechanism. Its ability to enhance mitochondrial biogenesis, fatty acid oxidation, and glucose uptake underscores its potential for the treatment of metabolic diseases, particularly type 2 diabetes. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development who are interested in the further investigation and potential clinical application of ZLN005 and similar PGC-1α activators.

References

- 1. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZLN005 Reduces Neuroinflammation and Improves Mitochondrial Function in Mice with Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ZLN005, a PGC-1α Activator, Protects the Liver against Ischemia–Reperfusion Injury and the Progression of Hepatic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

ZLN005 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZLN005 is a small molecule benzimidazole compound that has emerged as a potent and selective transcriptional activator of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and cellular energy metabolism.[2] Its dysregulation is increasingly implicated in the pathogenesis of numerous neurodegenerative diseases, which are often characterized by mitochondrial dysfunction, oxidative stress, and neuroinflammation. This technical guide provides an in-depth overview of the core mechanism of action of ZLN005, its therapeutic potential demonstrated in various neurodegenerative and related disease models, detailed experimental protocols for its use, and a summary of key quantitative data.

Core Mechanism of Action: The PGC-1α Pathway

ZLN005 selectively upregulates the expression of the Ppargc1a gene, leading to increased levels of the PGC-1α protein.[3] This activation is, in some cell types, dependent on the AMP-activated protein kinase (AMPK) pathway.[3] PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2).[2][3] This complex drives the expression of mitochondrial transcription factor A (TFAM), which translocates to the mitochondria to initiate the replication and transcription of mitochondrial DNA (mtDNA).[2][4] The ultimate result is an increase in mitochondrial mass, enhanced oxidative phosphorylation, and improved cellular energetic capacity.[2][5] Furthermore, PGC-1α activation has been shown to bolster cellular antioxidant defenses, thereby mitigating oxidative stress.[6]

Applications in Neurodegenerative Disease Models

While direct clinical data for ZLN005 in human neurodegenerative diseases is not yet available, preclinical studies in relevant models have shown promising results.

Retinitis Pigmentosa (RP)

In the rd1 mouse model of RP, a hereditary neurodegenerative disease of the retina, mitochondrial biogenesis and the PGC-1α/NRF-1/TFAM pathway are significantly downregulated.[7][8] Intravitreal injection of ZLN005 has been shown to markedly improve visual function and reduce the thinning of the retinal outer nuclear layer.[7][8] The compound enhances mitochondrial biogenesis and restores mitochondrial function in photoreceptors.[7][8]

Perioperative Neurocognitive Disorders (PND)

PND, a condition with neuroinflammatory and neurodegenerative characteristics, is associated with decreased PGC-1α expression.[3] In a mouse model of PND, ZLN005 treatment improved cognitive function, reduced neuroinflammation (decreased IL-1β and IL-6 levels), and upregulated the PGC-1α/NRF-1 pathway in the hippocampus.[3][9] This led to restored mitochondrial function, evidenced by increased ATP production and decreased reactive oxygen species (ROS) accumulation.[3]

Ischemic Brain Injury

In both in vitro (oxygen-glucose deprivation) and in vivo (transient middle cerebral artery occlusion) models of ischemic stroke, ZLN005 demonstrated neuroprotective effects.[10] It reduced cerebral infarct volume and improved neurological deficits.[10] The mechanism involves the upregulation of PGC-1α and an increase in antioxidant genes.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of ZLN005 across various experimental models.

Table 1: In Vitro Effects of ZLN005

| Cell Line | Model | ZLN005 Concentration | Duration | Outcome | Quantitative Result | Reference(s) |

| L6 Myotubes | Basal | 20 µM | 24 h | PGC-1α mRNA Expression | ~3-fold increase | [11] |

| L6 Myotubes | Basal | 20 µM | 24 h | Glucose Uptake | ~1.8-fold increase | [11] |

| L6 Myotubes | Basal | 20 µM | 24 h | Fatty Acid Oxidation | ~1.28-fold increase | [11] |

| Human Hepatocytes | Hypoxia | 10 µM | 24 h | Mitochondrial Biogenesis | Upregulation | [2] |

| HK2 Cells | Hypoxia/Reoxygenation | 2.5-5 µM | 24 h | Cell Viability | Significant improvement | [12] |

| HK2 Cells | Hypoxia/Reoxygenation | 2.5-5 µM | 24 h | ROS Levels | Significant decrease | [12] |

| A549 Cells | H₂O₂ Induced Senescence | Not Specified | 24 h | ATP Production | Increased | [1][13] |

| A549 Cells | H₂O₂ Induced Senescence | Not Specified | 24 h | ROS Levels | Decreased | [1][13] |

Table 2: In Vivo Effects of ZLN005

| Animal Model | Disease Model | ZLN005 Dosage & Route | Duration | Outcome | Quantitative Result | Reference(s) |

| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 5 - 7.5 mg/kg/day, IP | 7 days | Hippocampal PGC-1α/NRF-1 | Upregulated | [3] |

| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 5 - 7.5 mg/kg/day, IP | 7 days | Hippocampal ATP Levels | Significantly increased | [3] |

| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 5 - 7.5 mg/kg/day, IP | 7 days | Hippocampal ROS Levels | Significantly decreased | [3] |

| C57BL/6 Mice | Perioperative Neurocognitive Disorders | 7.5 mg/kg/day, IP | 7 days | Hippocampal IL-1β & IL-6 | Significantly decreased | [3] |

| rd1 Mice | Retinitis Pigmentosa | Intravitreal Injection | Not Specified | Visual Function | Markedly improved | [7][8] |

| rd1 Mice | Retinitis Pigmentosa | Intravitreal Injection | Not Specified | Retinal Outer Nuclear Layer | Thinning alleviated | [7][8] |

| Mice | Ischemia-Reperfusion Kidney Injury | 12 mg/kg, IP | Single dose | Tubular Injury Score | Significantly decreased | [14] |

| Mice | Ischemia-Reperfusion Kidney Injury | 3-12 mg/kg, IP | Single dose | Renal Cortex PGC-1α | Dose-dependent increase | [14] |

Experimental Protocols

In Vitro Cell Culture Experiments

-

Cell Culture: Cells such as primary human hepatocytes or cell lines (e.g., HK2, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C and 5% CO₂.[2][13]

-

ZLN005 Treatment: ZLN005 is typically dissolved in DMSO to create a stock solution. For experiments, cells are often pre-treated with ZLN005 at concentrations ranging from 2.5 µM to 10 µM for 24 hours prior to inducing cellular stress.[2][12]

-

Induction of Cellular Stress (Model Dependent):

In Vivo Animal Studies

-

Animal Models: Commonly used models include C57BL/6 mice for studies on PND and ischemia, and rd1 mice for retinitis pigmentosa.[3][7][8]

-

ZLN005 Administration:

-

Intraperitoneal (IP) Injection: ZLN005 is dissolved in a vehicle like corn oil and administered via IP injection. Dosages can range from 3 mg/kg to 12 mg/kg.[3][14] In some studies, treatment is given daily for a week, starting before the induced injury.[3]

-

Oral Gavage: ZLN005 can be dissolved in 0.5% CMC-Na for oral administration.[4]

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an institutional Animal Ethics Committee.[3][13]

Molecular and Cellular Analyses

-

Western Blotting:

-

Harvest and lyse cells or tissues in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies (e.g., anti-PGC-1α, anti-NRF-1) overnight at 4°C.[3]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

-

Quantitative PCR (qPCR):